molecular formula C15H17IO3 B1613061 cis-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid CAS No. 736136-49-5

cis-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Cat. No. B1613061
M. Wt: 372.2 g/mol
InChI Key: PBRAGIZIEINLNK-DGCLKSJQSA-N
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Description

The compound “cis-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid” is a complex and versatile material. It is a chiral compound and contains a mixture of enantiomers . The IUPAC name for this compound is (1R,3S)-3-(2-(4-iodophenyl)-2-oxoethyl)cyclohexane-1-carboxylic acid .


Molecular Structure Analysis

The molecular formula of “cis-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid” is C15H17IO3 . The InChI code for this compound is 1S/C15H17IO3/c16-13-6-4-11(5-7-13)14(17)9-10-2-1-3-12(8-10)15(18)19/h4-7,10,12H,1-3,8-9H2,(H,18,19)/t10-,12+/m0/s1 .


Physical And Chemical Properties Analysis

The compound “cis-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid” has a molecular weight of 372.2 . The predicted boiling point is 480.3±20.0 °C, and the predicted density is 1.565±0.06 g/cm3 . The predicted pKa value is 4.92±0.25 .

Scientific Research Applications

Chemical Synthesis and Catalysis

  • Catalytic Systems for Synthesis : Cyclohexane derivatives, similar to the mentioned compound, have been utilized in catalytic systems to facilitate the synthesis of complex molecules. For instance, cyclohexanediol has been shown to act as an efficient ligand in Cu-catalytic systems, significantly enhancing the synthesis of vinyl sulfides, a class of compounds with broad biological importance (Kabir et al., 2010).

Biochemical Applications

  • Enzyme Inhibition : Cyclohexane derivatives have been explored for their potential as enzyme inhibitors. One study elaborated on the synthesis and in vitro evaluation of hydroxamic derivatives of cyclohexane as potent angiotensin converting enzyme inhibitors, indicating the versatility of cyclohexane-based structures in drug design (Turbanti et al., 1993).

Environmental and Analytical Chemistry

  • Degradation Pathways : Cyclohexane carboxylic acids have been identified as intermediates in the anaerobic degradation pathways of aromatic hydrocarbons, showcasing their role in bioremediation processes and environmental chemistry (Weyrauch et al., 2017).

Material Science

  • Steric and Hydrophobic Interactions : The cis-trans configuration of cyclohexane dicarboxylic acids has been studied for its effects on colloidal forces in dispersions, which is crucial for understanding material properties and developing new materials (Chandramalar et al., 1999).

Pharmaceuticals

  • Drug Delivery Systems : Research on cyclohexane derivatives has extended into the development of drug delivery systems, where conjugation with dextran has been investigated to enhance water solubility and reduce side effects of potent drugs (Ohya et al., 1996).

properties

IUPAC Name

(1R,2R)-2-[2-(4-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17IO3/c16-12-7-5-10(6-8-12)14(17)9-11-3-1-2-4-13(11)15(18)19/h5-8,11,13H,1-4,9H2,(H,18,19)/t11-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRAGIZIEINLNK-DGCLKSJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC(=O)C2=CC=C(C=C2)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)CC(=O)C2=CC=C(C=C2)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641386
Record name (1R,2R)-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

CAS RN

736136-49-5
Record name (1R,2R)-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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cis-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
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cis-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
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cis-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
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cis-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
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cis-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
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cis-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

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